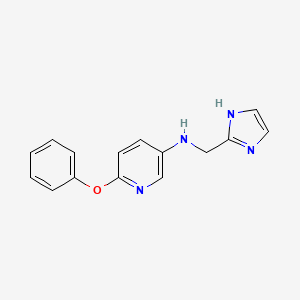![molecular formula C26H32N2O2 B3803986 1-[benzyl(methyl)amino]-3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3803986.png)
1-[benzyl(methyl)amino]-3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-propanol
Descripción general
Descripción
1-[benzyl(methyl)amino]-3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-propanol, also known as carvedilol, is a non-selective beta-blocker that is commonly used to treat heart failure and hypertension. It is a racemic mixture of two enantiomers, S(-)-carvedilol and R(+)-carvedilol. Carvedilol is a complex molecule with a large number of functional groups, making its synthesis challenging.
Aplicaciones Científicas De Investigación
Carvedilol has been extensively studied for its therapeutic effects in heart failure and hypertension. It has also been investigated for its potential use in the treatment of other diseases, such as Parkinson's disease, Alzheimer's disease, and cancer. Carvedilol has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects in these diseases.
Mecanismo De Acción
Carvedilol works by blocking the action of beta-adrenergic receptors in the heart and blood vessels. It also has alpha-adrenergic blocking activity. By blocking these receptors, 1-[benzyl(methyl)amino]-3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-propanol reduces the workload on the heart and decreases blood pressure. Carvedilol also has antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects. It reduces heart rate, cardiac output, and blood pressure. It also reduces the production of reactive oxygen species and cytokines, which are involved in inflammation. Carvedilol has been shown to improve endothelial function and reduce oxidative stress in patients with heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carvedilol has several advantages for lab experiments. It is a well-characterized molecule with known pharmacological effects. It is also commercially available, making it easy to obtain for research purposes. However, 1-[benzyl(methyl)amino]-3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-propanol has some limitations for lab experiments. It is a complex molecule with a large number of functional groups, making its synthesis challenging. It is also a racemic mixture, which may complicate data interpretation in some experiments.
Direcciones Futuras
There are several future directions for research on 1-[benzyl(methyl)amino]-3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-propanol. One area of interest is the potential use of 1-[benzyl(methyl)amino]-3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-propanol in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Carvedilol's antioxidant and anti-inflammatory properties may be beneficial in these diseases. Another area of interest is the development of more efficient synthesis methods for 1-[benzyl(methyl)amino]-3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-propanol. Improved synthesis methods could increase the yield and purity of 1-[benzyl(methyl)amino]-3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-propanol, making it more accessible for research purposes. Finally, further studies are needed to understand the mechanisms underlying 1-[benzyl(methyl)amino]-3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-propanol's therapeutic effects in different diseases.
Propiedades
IUPAC Name |
1-[benzyl(methyl)amino]-3-[4-[[benzyl(methyl)amino]methyl]phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c1-27(17-22-9-5-3-6-10-22)19-24-13-15-26(16-14-24)30-21-25(29)20-28(2)18-23-11-7-4-8-12-23/h3-16,25,29H,17-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHQXCQKZLFNDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC=C(C=C2)OCC(CN(C)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(cyclohexylmethyl)-2-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3803910.png)

![2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride](/img/structure/B3803926.png)

![1-(cyclohexylmethyl)-3-hydroxy-3-{[(1H-indol-4-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B3803935.png)
![1-isobutyl-5-oxo-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B3803941.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3803953.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methyl-2-oxopentanamide](/img/structure/B3803961.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3803966.png)
![1-{2-[2-(morpholin-4-ylmethyl)phenyl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B3803975.png)
![N,N-dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)amino]ethanesulfonamide](/img/structure/B3803979.png)
![(1S*,4S*)-2-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B3803990.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3803993.png)
![5-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B3804001.png)